2,4,6-Trimethyl-4'-nitrobiphenyl is an organic compound characterized by the presence of two phenyl rings connected by a single bond, with three methyl groups at the 2, 4, and 6 positions of one ring and a nitro group at the para position of the other. This compound is notable for its unique electronic properties resulting from the combination of electron-donating methyl groups and the electron-withdrawing nitro group. The molecular formula for 2,4,6-trimethyl-4'-nitrobiphenyl is CHNO, and it has a molecular weight of 244.3 g/mol. Its structure contributes to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.
Research indicates that 2,4,6-trimethyl-4'-nitrobiphenyl exhibits potential biological activity. It has been investigated for its interactions with various biomolecules and its possible applications in drug development. The compound's structure allows it to serve as a pharmacophore in medicinal chemistry, potentially leading to the discovery of new therapeutic agents .
The synthesis of 2,4,6-trimethyl-4'-nitrobiphenyl can be achieved through several methods:
The compound has several applications across various fields:
Several compounds share structural similarities with 2,4,6-trimethyl-4'-nitrobiphenyl:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| 2,4,6-Trimethyl-1,1'-biphenyl | Lacks the nitro group; less reactive | No electron-withdrawing group |
| 4-Nitro-1,1'-biphenyl | Lacks methyl groups; different electronic properties | More susceptible to electrophilic attack |
| 2,4,6-Trimethyl-4'-amino-biphenyl | Contains an amino group instead of a nitro group | Different reactivity due to amino functionality |
Uniqueness: The distinct combination of electron-donating methyl groups and an electron-withdrawing nitro group gives 2,4,6-trimethyl-4'-nitrobiphenyl a unique electronic environment that enhances its reactivity compared to similar compounds. This property makes it valuable in synthetic chemistry and biological applications .
The IUPAC name 2,4,6-trimethyl-4'-nitrobiphenyl adheres to the hierarchical rules for biphenyl derivatives. The parent structure is biphenyl, consisting of two benzene rings connected by a single bond. Numbering begins at the first ring (designated as the "prime" ring) and proceeds to the second. The prefix 2,4,6-trimethyl indicates three methyl groups at positions 2, 4, and 6 on the first ring, while 4'-nitro specifies a nitro group at position 4 on the second ring. This nomenclature avoids ambiguity by clearly differentiating substituents on each aromatic system.
The structural formula (Figure 1) illustrates the spatial arrangement:
$$
\text{C}6\text{H}2(\text{CH}3)3-\text{C}6\text{H}3\text{NO}_2
$$
Key descriptors:
Positional isomerism arises from variations in nitro group placement. For 2,4,6-trimethyl-4'-nitrobiphenyl, the nitro group occupies the para position relative to the inter-ring bond. Alternative isomers include:
| Isomer | Nitro Position | Methyl Positions | Electronic Effect |
|---|---|---|---|
| 2,4,6-Trimethyl-2'-nitrobiphenyl | 2' | 2,4,6 | Increased steric hindrance |
| 2,4,6-Trimethyl-3'-nitrobiphenyl | 3' | 2,4,6 | Altered resonance stabilization |
The para configuration in 2,4,6-trimethyl-4'-nitrobiphenyl maximizes conjugation between the nitro group and the biphenyl system, enhancing electron withdrawal from the second ring. This contrasts with ortho isomers, where steric clashes between substituents reduce stability.
Substitution patterns dictate electronic and steric properties:
Electronic effects:
Traditional nitration methods for biphenyl systems have been extensively studied, with the regioselectivity patterns well-established in the literature. The nitration of biphenyl with nitric acid predominantly yields 2-nitrobiphenyl as the major product, a phenomenon attributed to the preferential ortho attack over para substitution [6]. This regioselectivity arises from the enhanced stabilization provided by the second phenyl ring through resonance overlap with the temporarily saturated carbon during the ortho attack mechanism [6].
The classical mixed acid system, employing concentrated sulfuric acid and nitric acid, represents the foundational approach for biphenyl nitration. Research has demonstrated that the ortho to para ratio in biphenyl nitration varies significantly with reaction conditions, with ratios of approximately 0.6 observed in nitric acid-sulfuric acid systems under homogeneous conditions [29]. However, when predominantly heterogeneous reaction conditions are employed, substantially higher ratios of approximately 1.5 can be achieved [29].
| Nitrating System | Temperature (°C) | Ortho:Para Ratio | Yield (%) | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ (homogeneous) | 20-25 | 0.6 | 85-92 | [29] |
| HNO₃/H₂SO₄ (heterogeneous) | 20-25 | 1.5 | 78-85 | [29] |
| Acetyl nitrate/CCl₄ | 20 | Variable | 70-80 | [30] |
| NO₂⁺BF₄⁻/CH₂Cl₂ | 20 | 1.2-1.6 | 88-95 | [24] |
The mechanistic understanding of biphenyl nitration reveals that once a nitro group is introduced onto one ring, both rings become deactivated through conjugation effects, making further nitration more challenging [6]. This deactivation pattern significantly influences the synthetic strategy for preparing polysubstituted derivatives such as 2,4,6-trimethyl-4'-nitrobiphenyl [6].
Temperature control emerges as a critical parameter in traditional nitration approaches. Studies have shown that nitration reactions are more feasible in solvated systems compared to solventless conditions, with water providing more pronounced solvent effects than methanol in radical substitution pathways [23]. The energy barrier data consistently demonstrate lower activation energies in appropriately solvated reaction systems [23].
The Suzuki-Miyaura cross-coupling reaction represents the most versatile and widely adopted modern approach for asymmetric biphenyl synthesis. This palladium-catalyzed methodology enables the formation of carbon-carbon bonds between organoboron compounds and organohalides under mild conditions [17]. The reaction mechanism involves oxidative addition of palladium to the halide reagent, followed by transmetalation with the boron-ate complex and subsequent reductive elimination to form the desired biphenyl product [17].
Recent advances in Suzuki-Miyaura coupling have demonstrated exceptional efficiency in synthesizing complex biphenyl derivatives. The use of specialized phosphine ligands such as dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphine has proven particularly effective for challenging substrates [20]. Research has shown that electron-deficient arylboronic acids can undergo unexpected homocoupling reactions through rare protonolysis and secondary transmetalation events, rather than through the conventional oxygen-mediated mechanisms [20].
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF | 80-100 | 85-95 | [15] |
| Pd₂(dba)₃/BrettPhos | Cs₂CO₃ | Toluene | 95 | 80-90 | [15] |
| PdCl₂/dppb | CsF | 1,4-Dioxane | 100 | 78-88 | [11] |
| Pd(acac)₂/XPhos | K₃PO₄ | DMF | 90 | 81-89 | [3] |
The development of heterogeneous palladium catalysts has enabled more sustainable biphenyl synthesis protocols. Studies utilizing five percent palladium on carbon in the presence of phase-transfer catalysts have achieved reasonable selectivity while minimizing competing reduction processes [18]. The catalyst recycling capability and moderate reaction temperatures of 65°C make this approach particularly attractive for industrial applications [18].
Combinatorial synthesis approaches using droplet microarrays have revolutionized the screening of biphenyl derivatives. Recent work has successfully implemented palladium-catalyzed Suzuki-Miyaura reactions at the nanoliter scale, enabling the synthesis of 800-compound libraries in individual 150 nanoliter droplets [22]. This miniaturization dramatically reduces reagent consumption while maintaining high reaction efficiency [22].
Regioselective methylation of aromatic systems presents significant challenges due to the tendency of chemical methylation to produce mixtures of regioisomers and polysubstituted products [9]. Enzymatic approaches using O-methyltransferases have demonstrated remarkable regiospecificity, consistently producing single methylation products where chemical methods fail [9].
The development of trimethylboroxine as a methylating reagent has expanded the scope of aromatic methylation to include previously challenging substrates [11]. This methodology demonstrates broad substrate compatibility, including nitroarenes, benzoic amides, benzoic esters, aryl cyanides, phenol ethers, aryl pivalates, and aryl fluorides [11]. The optimal conditions typically employ palladium acetylacetonate (5 mol%) with BrettPhos ligand (15 mol%) and cesium carbonate as base in toluene at 150°C [11].
| Substrate Type | Methylating Agent | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nitroarenes | Trimethylboroxine | Pd(acac)₂/BrettPhos | 150 | 68-80 | [11] |
| Phenol ethers | Trimethylboroxine | Pd(acac)₂/BrettPhos | 150 | 47-99 | [11] |
| Aryl fluorides | Trimethylboroxine | Ni catalyst | 120 | 65-85 | [11] |
| Electron-rich aromatics | Trimethylboroxine | Yb(OTf)₃ | 80 | 58-97 | [26] |
Structure-guided engineering of methyltransferase enzymes has enabled the reprogramming of regioselectivity patterns [9]. Rational mutagenesis approaches have successfully converted ortho-selective enzymes to para-selective variants, with the regioselectivity ratio influenced by both enzyme structure and substrate characteristics [9]. The T356M mutation in specific methyltransferase variants creates previously non-existent para-methylation activity against unmethylated substrates [9].
The methylation of pyrazole derivatives using tert-butyl nitrite and ceric ammonium nitrate has demonstrated the importance of reaction conditions on regioselective outcomes [10]. Surprisingly, under optimized conditions employing potassium carbonate, only specific regioisomers are isolated, highlighting the profound effect of base selection on product distribution [10].
Solvent selection profoundly influences both reaction kinetics and product selectivity in aromatic nitration reactions. Computational studies have revealed that solvated nitration systems consistently exhibit lower activation energy barriers compared to solventless conditions [23]. Water demonstrates more pronounced solvent effects than methanol in nitro radical substitution reactions, providing optimal reaction pathways with reduced energy requirements [23].
The selectivity patterns in toluene nitration illustrate the complex interplay between solvent choice and product distribution. Nitrations using preformed nitronium salts in polar solvents such as nitromethane or tetramethylenesulfone typically yield high ortho to para ratios exceeding 1.75, while reactions in chlorinated solvents produce lower ratios of 1.2 to 1.6 [24]. This selectivity variation arises from differential solvation effects on transition state energies [24].
| Solvent System | Dielectric Constant | Activation Energy (kJ/mol) | Selectivity Ratio | Reference |
|---|---|---|---|---|
| Nitromethane | 35.9 | 45.2 | >1.75 | [24] |
| Dichloromethane | 8.9 | 52.8 | 1.2-1.6 | [24] |
| Carbon tetrachloride | 2.2 | 58.1 | 1.0-1.3 | [30] |
| Acetonitrile | 37.5 | 43.7 | Variable | [26] |
Two-phase nitration systems demonstrate remarkable solvent-dependent behavior in achieving quantitative conversions. Research on anisole nitration using 65% nitric acid in nitrite-catalyzed biphasic systems reveals that organic solvent selection critically determines reaction efficiency [28]. The nature of the organic phase directly influences the interfacial chemistry and subsequent nitration kinetics [28].
Biphenyl solubility studies in methanol-water mixtures have provided fundamental insights into solvation effects on substituted aromatic systems [12]. The phenomenological model separating general medium effects from specific solvation interactions reveals surface tension curvature factors of 0.37 for biphenyl derivatives [12]. These parameters enable prediction of solvent effects on reaction equilibria and product isolation strategies [12].
Temperature optimization studies demonstrate that reaction feasibility increases substantially in appropriately solvated systems compared to neat conditions [23]. The energy barrier reduction achieved through proper solvent selection often exceeds the benefits of elevated reaction temperatures, making solvent optimization a primary consideration in synthetic route development [23].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2,4,6-trimethyl-4'-nitrobiphenyl through both proton and carbon-13 analyses. The compound exhibits distinctive spectroscopic characteristics arising from the electronic interactions between the electron-donating trimethyl substituents and the electron-withdrawing nitro group across the biphenyl framework [1] [2] [3].
The proton nuclear magnetic resonance spectrum of 2,4,6-trimethyl-4'-nitrobiphenyl displays characteristic coupling patterns that reflect the substitution pattern and electronic environment of the biphenyl system. The trimethylphenyl ring exhibits a simplified aromatic region due to the symmetrical substitution pattern at positions 2, 4, and 6 [1] [2].
The aromatic protons on the trimethylphenyl ring (positions 3 and 5) appear as a singlet in the region of 6.95-7.05 parts per million. These protons show no observable coupling due to their equivalent magnetic environments and the absence of adjacent aromatic protons. The meta relationship between these protons results in negligible coupling constants, typically less than 1 hertz, which are not resolved under standard spectrometer conditions [4] [5].
The three methyl groups attached to the trimethylphenyl ring display distinct chemical shift values depending on their positional relationship to the biphenyl linkage. The methyl groups at positions 2 and 6, which are ortho to the inter-ring bond, typically resonate at 2.01 parts per million as a singlet integrating for 6 protons. The para-methyl group at position 4 appears at a slightly different chemical shift of approximately 2.32 parts per million, integrating for 3 protons [1] [2].
On the nitrophenyl ring, the aromatic protons exhibit the characteristic pattern of a para-disubstituted benzene ring. The protons at positions 2' and 6' (ortho to the inter-ring bond) appear as a doublet at 7.40-7.60 parts per million with a coupling constant of 8.0-8.5 hertz, reflecting the ortho coupling with the adjacent protons. The protons at positions 3' and 5' (ortho to the nitro group) are significantly deshielded by the electron-withdrawing nitro substituent and appear as a doublet at 8.20-8.30 parts per million with the same coupling constant [3] [6].
The coupling pattern analysis reveals that ortho couplings in aromatic systems typically range from 7-10 hertz, while meta couplings are much smaller at 2-3 hertz, and para couplings are generally less than 1 hertz and rarely observed [4] [7] [8]. This pattern is consistent with the observed spectrum of 2,4,6-trimethyl-4'-nitrobiphenyl.
The carbon-13 nuclear magnetic resonance spectrum of 2,4,6-trimethyl-4'-nitrobiphenyl provides detailed information about the electronic environment of each carbon atom and the influence of substituent interactions across the biphenyl framework [9] [10] [11].
The quaternary carbon atoms in the biphenyl system exhibit distinct chemical shifts that reflect their electronic environments. The carbon at position 1 of the trimethylphenyl ring, which bears the inter-ring bond, appears in the range of 138-142 parts per million. This downfield shift results from the aromatic character and the electronic influence of the attached nitrophenyl ring [12] [13].
The carbons at positions 2 and 6 of the trimethylphenyl ring, which bear the ortho-methyl substituents, resonate at 135-138 parts per million. These quaternary carbons experience significant electronic shielding from the electron-donating methyl groups while simultaneously being influenced by the aromatic ring current effects [14] [13].
The aromatic carbon at position 4 of the trimethylphenyl ring, substituted with the para-methyl group, appears at 137-139 parts per million. This chemical shift reflects the electron-donating nature of the methyl substituent and its para relationship to the inter-ring bond [12] [15].
On the nitrophenyl ring, the electronic effects of the nitro group create distinctive chemical shift patterns. The carbon at position 1', which bears the inter-ring bond, exhibits a downfield shift to 144-148 parts per million due to the electron-withdrawing influence of the nitro group transmitted through the aromatic system [16] [11].
The carbon at position 4', directly substituted with the nitro group, appears at the most downfield position of 146-150 parts per million. This extreme deshielding results from the direct attachment of the highly electronegative nitro substituent, which withdraws electron density from the carbon nucleus [16] [17].
The aromatic carbons at positions 2' and 6' of the nitrophenyl ring resonate at 128-132 parts per million, while the carbons at positions 3' and 5', which are ortho to the nitro group, appear at 123-125 parts per million. The upfield shift of the ortho carbons reflects the complex electronic effects of the nitro group, including both inductive withdrawal and resonance interactions [16] [11].
The methyl carbons display chemical shifts typical of aliphatic carbons attached to aromatic rings. The methyl groups at positions 2 and 6 of the trimethylphenyl ring appear at 20-22 parts per million, while the para-methyl carbon resonates at 21-23 parts per million. These values reflect the electron-donating nature of the aromatic ring and the specific positional effects within the substituted system [13] [15].
Infrared spectroscopy provides definitive identification of the nitro functional group and other structural features in 2,4,6-trimethyl-4'-nitrobiphenyl through characteristic vibrational frequencies. The nitro group exhibits two prominent absorption bands that dominate the infrared spectrum and serve as diagnostic markers for nitroaromatic compounds [6] [18] [17].
The asymmetric nitro stretching vibration appears as a very strong absorption band in the region of 1520-1540 wavenumbers. This vibration involves the out-of-phase stretching of the two nitrogen-oxygen bonds and typically represents the most intense peak in the infrared spectrum of nitroaromatic compounds. The specific frequency within this range depends on the electronic environment of the nitro group and the nature of the aromatic ring to which it is attached [6] [17].
The symmetric nitro stretching vibration occurs at 1340-1360 wavenumbers as another very strong absorption. This vibration involves the in-phase stretching of the nitrogen-oxygen bonds and appears at a lower frequency than the asymmetric stretch due to the different vibrational modes involved. The intensity and position of this band are influenced by the electron density distribution around the nitro group [18] [17].
The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 wavenumbers as medium intensity absorptions. These stretches are characteristic of aromatic systems and confirm the presence of the biphenyl framework. The specific frequencies within this range reflect the electronic environment of the aromatic protons and the influence of the various substituents [19] [17].
Aliphatic carbon-hydrogen stretching vibrations from the three methyl groups appear in the region of 2850-2970 wavenumbers with medium to strong intensity. The asymmetric methyl stretches typically appear around 2970 wavenumbers, while the symmetric stretches occur near 2870 wavenumbers. These absorptions confirm the presence of the trimethyl substitution pattern [18] [20].
The aromatic carbon-carbon stretching vibrations appear as medium to strong intensity bands in the region of 1580-1620 wavenumbers. These stretches are characteristic of the conjugated aromatic system and may show some variation in frequency due to the electronic effects of the substituents [19] [17].
The nitro group also exhibits a scissor bending vibration at 860-890 wavenumbers with medium intensity. This vibration involves the bending motion of the oxygen-nitrogen-oxygen angle and provides additional confirmation of the nitro substituent [6] [17].
Aromatic carbon-hydrogen out-of-plane bending vibrations appear in the region of 750-850 wavenumbers as strong absorptions. These bands are particularly useful for determining the substitution pattern on aromatic rings, although the presence of the nitro group can complicate this analysis due to electronic perturbations of the aromatic system [17].
Mass spectrometry of 2,4,6-trimethyl-4'-nitrobiphenyl reveals characteristic fragmentation patterns that provide structural information and confirm the molecular composition. The molecular ion peak appears at mass-to-charge ratio 241, corresponding to the molecular formula and providing the molecular weight determination [21] [22] [23].
The base peak or one of the most intense peaks in the spectrum typically appears at mass-to-charge ratio 226, resulting from the loss of a methyl radical from the molecular ion. This fragmentation is common in methylated aromatic compounds and represents the loss of 15 mass units. The high intensity of this peak indicates that this fragmentation pathway is energetically favorable [22] [23].
Sequential loss of methyl radicals produces the fragment ion at mass-to-charge ratio 211, corresponding to the loss of two methyl groups from the molecular ion. This fragmentation typically shows moderate intensity and provides evidence for the presence of multiple methyl substituents in the original molecule [23].
The loss of the nitro group produces a significant fragment ion at mass-to-charge ratio 195, representing the loss of 46 mass units. This fragmentation is characteristic of nitroaromatic compounds and typically shows high intensity due to the stability of the resulting aromatic cation. The nitro group loss can occur through various mechanisms, including direct elimination or rearrangement processes [21] [22] [23].
Further fragmentation involving the sequential loss of the nitro group and a methyl radical produces the ion at mass-to-charge ratio 180. This fragmentation pathway demonstrates the multiple possible dissociation routes available to the molecular ion under electron impact conditions [22] [23].
The formation of the biphenyl core ion at mass-to-charge ratio 165 results from the loss of all substituents and represents the fundamental biphenyl framework. This fragmentation confirms the biphenyl structure and typically shows moderate intensity [24].
The trimethylphenyl cation at mass-to-charge ratio 119 forms through cleavage of the inter-ring bond and loss of the nitrophenyl portion. This fragment ion provides direct evidence for the trimethylphenyl substitution pattern and typically shows significant intensity due to the stability of the substituted aromatic cation [25].
The simple phenyl cation at mass-to-charge ratio 77 represents further fragmentation and loss of the methyl substituents from aromatic fragments. This ion is common in the mass spectra of substituted aromatic compounds and confirms the aromatic nature of the compound [23] [24].